molecular formula C21H12BrN3O2 B12453006 2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile

2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile

Cat. No.: B12453006
M. Wt: 418.2 g/mol
InChI Key: YXZMXCJSDHUNST-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile is a complex organic compound that belongs to the dibenzofuran family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and two cyano groups attached to a dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted dibenzofuran derivatives.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile
  • 2-Amino-4-(4-fluorophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile
  • 2-Amino-4-(4-methylphenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H12BrN3O2

Molecular Weight

418.2 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-7-methoxydibenzofuran-1,3-dicarbonitrile

InChI

InChI=1S/C21H12BrN3O2/c1-26-13-6-7-14-17(8-13)27-21-18(11-2-4-12(22)5-3-11)15(9-23)20(25)16(10-24)19(14)21/h2-8H,25H2,1H3

InChI Key

YXZMXCJSDHUNST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CC=C(C=C4)Br)C#N)N)C#N

Origin of Product

United States

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